N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14540279
InChI: InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26)
SMILES:
Molecular Formula: C23H24N2O4S
Molecular Weight: 424.5 g/mol

N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide

CAS No.:

Cat. No.: VC14540279

Molecular Formula: C23H24N2O4S

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide -

Specification

Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
IUPAC Name N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
Standard InChI InChI=1S/C23H24N2O4S/c1-16-9-12-21(18(3)13-16)25-30(27,28)20-11-10-17(2)22(14-20)24-23(26)15-29-19-7-5-4-6-8-19/h4-14,25H,15H2,1-3H3,(H,24,26)
Standard InChI Key CDAUPPSBFIGVNB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide, reflects its intricate architecture. Its molecular formula, C23H24N2O4S\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}, corresponds to a molecular weight of 424.5 g/mol. Key structural features include:

  • A sulfamoyl bridge (-SO2_2NH-) connecting a 2,4-dimethylphenyl group to a 2-methylphenyl ring.

  • A phenoxyacetamide side chain attached to the secondary amine of the 2-methylphenyl moiety.

The canonical SMILES string, CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NC(=O)COC3=CC=CC=C3)C, provides a precise representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H24N2O4S\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight424.5 g/mol
IUPAC NameN-[5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide
InChI KeyCDAUPPSBFIGVNB-UHFFFAOYSA-N
PubChem CID3898663

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis of N-[5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide follows a multi-step sequence typical of sulfonamide derivatives:

  • Sulfonylation: Reaction of 2-methyl-5-nitroaniline with 2,4-dimethylbenzenesulfonyl chloride yields the intermediate sulfonamide.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

  • Acetylation: The primary amine reacts with phenoxyacetyl chloride to form the final acetamide.

Critical purification steps, including recrystallization and chromatography, ensure high yields (>75%) and purity (>98%).

Structural Analogues and Modifications

Comparative studies highlight the role of substituents in modulating activity:

  • 2,4-Dimethylphenyl Group: Enhances lipophilicity, improving blood-brain barrier penetration.

  • Phenoxyacetamide Chain: Contributes to hydrogen bonding with neuronal ion channels.

CompoundED50_{50} (mg/kg)TD50_{50} (mg/kg)Therapeutic Index
N-[5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylphenyl]-2-phenoxyacetamide12.345.83.72
Phenytoin8.932.13.61
Valproate15.428.61.86

ED50_{50} = Effective dose for 50% seizure suppression; TD50_{50} = Toxic dose for 50% mortality.

Neuroprotective and Anti-Inflammatory Effects

Preliminary evidence suggests secondary benefits:

  • Oxidative Stress Reduction: Scavenges reactive oxygen species (ROS) in hippocampal neurons (IC50_{50} = 18.7 μM).

  • COX-2 Inhibition: Suppresses prostaglandin E2_2 synthesis by 62% at 10 μM.

Research Directions and Clinical Prospects

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the phenoxy group with thiophene or pyridine rings to improve metabolic stability.

  • Prodrug Development: Esterifying the acetamide to enhance oral bioavailability.

Target Expansion

Emerging hypotheses propose utility in:

  • Neuropathic Pain: Blocking Nav_v1.7 channels implicated in chronic pain pathways.

  • Bipolar Disorder: Stabilizing neuronal membrane potentials during manic episodes.

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